(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a crucial component in drugs used to treat various conditions and has become a significant focus in medicinal chemistry .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It’s a low melting solid and is miscible in water .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized and tested for various activities . For instance, quinoxaline-bearing sulfonamide was reported for its physicochemical properties in 1965 .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . It’s a weak base and can form salts with acids .Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . For instance, the compound 1-(4-chlorophenyl)-3-(4-((3-methyl quinoxalin-2-yl)amino)phenyl)urea showed promising activity against the HCT116 cell line .
Anti-Microbial Activity
Quinoxaline derivatives have demonstrated significant anti-microbial properties . The presence of a 2-chlorophenyl substituent was found to be responsible for the moderate activity of the scaffold .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their potential anti-convulsant activities .
Anti-Tuberculosis Activity
Quinoxaline derivatives have shown potential in the treatment of tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have been synthesized and tested for anti-malarial activity .
Anti-Leishmanial Activity
Quinoxaline derivatives have demonstrated anti-leishmanial activities .
Mechanism of Action
Future Directions
Quinoxaline derivatives have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-15-6-2-1-5-14(15)19-9-10-24(11-12-28(19,26)27)20(25)18-13-22-16-7-3-4-8-17(16)23-18/h1-8,13,19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOUDVRVCWCLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.